2-(2-Fluoro-5-methylphenyl)propan-1-ol
Description
2-(2-Fluoro-5-methylphenyl)propan-1-ol is a fluorinated aromatic alcohol with a propan-1-ol backbone substituted at the second carbon by a 2-fluoro-5-methylphenyl group. Fluorine’s electronegativity and small atomic radius may influence electronic effects (e.g., inductive withdrawal) and steric interactions, while the methyl group at the phenyl ring’s para-position contributes to steric bulk and weak electron-donating effects. This compound is of interest in medicinal chemistry and materials science due to its unique structural features .
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-3-4-10(11)9(5-7)8(2)6-12/h3-5,8,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAWWYJAGMFXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and a suitable Grignard reagent.
Grignard Reaction: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. This reagent is then reacted with 2-fluoro-5-methylbenzaldehyde to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield 2-(2-Fluoro-5-methylphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: The major products include 2-(2-Fluoro-5-methylphenyl)propan-1-one.
Reduction: The major product is 2-(2-Fluoro-5-methylphenyl)propane.
Substitution: The products depend on the substituent introduced, such as 2-(2-Iodo-5-methylphenyl)propan-1-ol.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Positional Isomers: Propan-1-ol vs. Propan-2-ol Derivatives
Example Compound: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E from )
- Structural Differences: The hydroxyl group is at C2 instead of C1, and the substituents include a methoxyethyl-phenoxy group and an isopropylamino moiety.
- Impact :
- Solubility : Propan-2-ol derivatives generally exhibit lower water solubility due to reduced polarity at the hydroxyl-bearing carbon.
- Bioactivity : Positional isomerism can alter receptor binding; the target compound’s terminal hydroxyl group may enhance hydrogen-bonding capacity compared to C2-substituted analogs .
Substituent Effects: Fluorine vs. Halogens and Alkyl Groups
Example Compounds :
- 3-(2-(2-Chlorophenyl)benzo[b]furan-5-yl)propan-1-ol (): Contains a chlorophenyl group attached to a benzofuran-propanol scaffold.
- threo-/erythro-1-(4-Hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol (): Features a hydroxylphenyl and propenylphenoxy substituent.
- Key Comparisons: Electronegativity: Fluorine (Pauling electronegativity = 4.0) vs. Lipophilicity: The methyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to hydroxylated analogs (e.g., compound 11 in , logP ~1.8). Synthetic Accessibility: Fluorinated aromatics often require specialized reagents (e.g., Selectfluor), whereas chlorinated analogs can be synthesized via simpler electrophilic substitution .
Functional Group Variations: Alcohols vs. Esters
Example Compound : Carvyl propionate ()
- Structural Differences: Carvyl propionate is a cyclohexenol ester, whereas the target compound is a primary alcohol.
- Property Impact: Reactivity: Esters (e.g., carvyl propionate) undergo hydrolysis under acidic/basic conditions, while alcohols like the target compound may participate in oxidation or etherification. Applications: Carvyl propionate is used in fragrances due to its volatility, whereas fluorinated propanols are more likely to serve as intermediates in drug synthesis .
Aromatic vs. Heterocyclic Systems
Example Compound : 3-(2-(4-Methoxyphenyl)benzo[b]thiophen-5-yl)propan-1-ol ()
- Structural Differences : A benzothiophene core replaces the fluorinated phenyl ring.
- Impact :
- Electronic Effects : Benzothiophene’s sulfur atom introduces resonance effects absent in the target compound’s purely aromatic system.
- Bioactivity : Heterocycles often enhance binding to biological targets (e.g., enzymes), but fluorinated aromatics may improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
